1-Benzhydryl-3-(methoxymethyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

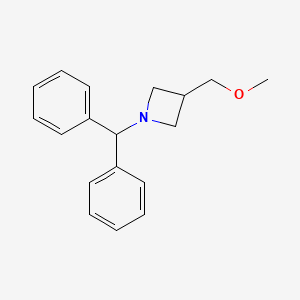

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(methoxymethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMOKQUZHHAIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzhydryl-3-(methoxymethyl)azetidine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Benzhydryl-3-(methoxymethyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic route, and discuss its potential biological significance based on the activities of structurally related molecules.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is to elucidate its structure and assign a systematic name that unambiguously describes its atomic arrangement.

Chemical Structure

This compound is a substituted azetidine. The core of the molecule is a four-membered saturated heterocycle containing one nitrogen atom, known as an azetidine ring. This ring is substituted at two positions:

-

Position 1 (the nitrogen atom): A benzhydryl group, which consists of two phenyl rings attached to a single methylene carbon, is bonded to the nitrogen atom.

-

Position 3: A methoxymethyl group (-CH₂OCH₃) is attached to the third carbon of the azetidine ring.

The chemical formula for this compound is C₁₈H₂₁NO, and it has a molecular weight of 267.37 g/mol .[1] The unique three-dimensional arrangement of the strained azetidine ring, coupled with the bulky benzhydryl group, imparts specific conformational properties that are crucial for its interaction with biological targets.

Visualization of the Chemical Structure:

Caption: 2D representation of this compound.

IUPAC Nomenclature

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(diphenylmethyl)-3-(methoxymethyl)azetidine .[2][3]

The naming process is as follows:

-

Identify the parent heterocycle: The four-membered nitrogen-containing ring is "azetidine".

-

Identify the principal functional group: In this case, there are no functional groups that would be named as a suffix.

-

Identify and name the substituents:

-

At position 1 (the nitrogen atom), there is a diphenylmethyl group, also commonly known as a benzhydryl group.

-

At position 3, there is a methoxymethyl group.

-

-

Number the parent ring: The nitrogen atom is assigned position 1.

-

Assemble the name: The substituents are listed alphabetically, preceded by their locants.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized from the precursor, (1-benzhydrylazetidin-3-yl)methanol. The key disconnection is the ether linkage.

Retrosynthetic Pathway Diagram:

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from the readily available starting material, (1-benzhydrylazetidin-3-yl)methanol.[4][5]

Materials:

-

(1-Benzhydrylazetidin-3-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane in the presence of a Lewis acid

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Deprotonation of the Alcohol:

-

To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide intermediate.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add chloromethyl methyl ether (1.1 eq) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Self-Validating System for Protocol Integrity

The success of this synthesis can be validated at each stage:

-

Reaction Monitoring: TLC analysis should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, N-CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.40 (s, 3H, O-CH₃), 3.30-3.20 (m, 2H, azetidine-CH₂), 2.80-2.70 (m, 1H, azetidine-CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (N-CH(Ph)₂), 75.0 (O-CH₂-), 59.0 (O-CH₃), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH) |

| Mass Spectrometry (ESI+) | m/z: 268.16 [M+H]⁺ |

Potential Applications and Biological Activity

The azetidine motif is a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets. The N-benzhydryl group is a common feature in many biologically active compounds, often conferring activity at various receptors in the central nervous system.

While specific biological data for this compound is not published, we can infer its potential from related compounds:

-

CNS Activity: Many N-benzhydryl derivatives exhibit activity as dopamine reuptake inhibitors, antihistamines, or anticholinergics. The benzhydryl moiety is a key pharmacophore in drugs like modafinil and pipradrol.

-

Enzyme Inhibition: Substituted azetidines have been explored as inhibitors for a wide range of enzymes.[6]

-

Antibacterial Agents: The azetidine ring is a core component of some carbapenem antibiotics.[7]

The methoxymethyl substituent at the 3-position can modulate the molecule's polarity, solubility, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a promising lead compound for further investigation in drug discovery programs targeting a variety of diseases.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a systematic approach to its nomenclature, a plausible and detailed synthetic protocol, and an estimation of its spectroscopic properties. The exploration of the biological activities of this and related compounds is a promising area for future research.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. iupac.org [iupac.org]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-(methoxymethyl)azetidine (CAS 955400-19-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating the azetidine ring often exhibit improved pharmacological properties, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the physicochemical properties of a specific azetidine derivative, 1-Benzhydryl-3-(methoxymethyl)azetidine, to support its potential application in drug discovery and development programs.

Chemical Identity and Molecular Structure

1.1. Nomenclature and Identifiers

The compound with CAS number 955400-19-8 is identified as this compound.[1][2] Key identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 955400-19-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol [2][3] |

| PubChem CID | 57868126[1] |

1.2. Molecular Structure

The molecular structure of this compound features a central azetidine ring. A bulky benzhydryl (diphenylmethyl) group is attached to the nitrogen atom, and a methoxymethyl substituent is present at the 3-position of the ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

2.1. Predicted Physicochemical Data

While experimental data for this compound is limited in publicly available literature, computational models provide valuable predictions for several key parameters.

| Property | Predicted Value | Source |

| Boiling Point | 347.0 ± 22.0 °C | ChemicalBook[3] |

| Density | 1.077 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa | 7.09 ± 0.10 | ChemicalBook[3] |

2.2. Inferred and Analog-Based Properties

-

Melting Point: The melting point of this compound is not reported. However, based on its molecular weight and the presence of the rigid benzhydryl group, it is expected to be a solid at room temperature.

-

Solubility: Due to the large non-polar benzhydryl group, this compound is anticipated to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dichloromethane.

-

Stability: The compound should be stored in a dry environment at 2-8°C.[3] Azetidine rings can be susceptible to ring-opening under strongly acidic or certain catalytic conditions.

Synthesis and Characterization

3.1. Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from the work of Salgado et al. (2002), who described the synthesis of related 1-benzhydryl-azetidin-3-ones. The synthesis would likely involve a multi-step process, as illustrated in the workflow below.

Caption: Proposed synthetic workflow for this compound.

3.2. Experimental Protocol: Synthesis of 1-Benzhydryl-azetidin-3-ol (Key Intermediate)

This protocol is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.

-

Reaction Setup: To a solution of benzhydrylamine in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitor by TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 1-benzhydryl-azetidin-3-ol.

3.3. Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Significance and Applications in Drug Development

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery.

4.1. The Role of the Azetidine Scaffold

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Enzyme inhibition

-

Receptor modulation (agonism and antagonism)

-

Antibacterial and antiviral activity

The conformational rigidity of the azetidine ring can lead to higher binding affinities and improved selectivity for biological targets.

4.2. The Influence of the Benzhydryl Group

The benzhydryl group is a common pharmacophore found in numerous centrally active drugs, such as antihistamines and dopamine reuptake inhibitors. Its lipophilic nature can enhance blood-brain barrier penetration, making compounds containing this moiety potential candidates for treating central nervous system (CNS) disorders.

4.3. Postulated Therapeutic Areas

Given the structural features, this compound could be investigated for its potential activity in areas such as:

-

Neuroscience: As a modulator of neurotransmitter receptors or transporters.

-

Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral compounds.

The logical relationship for exploring the potential of this compound is outlined below.

Caption: Logical flow for investigating the therapeutic potential of the title compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule that combines the desirable properties of the azetidine scaffold with the well-established pharmacophoric features of the benzhydryl group. While there is a need for comprehensive experimental characterization of its physicochemical and biological properties, this technical guide provides a foundational understanding for researchers and drug development professionals. Future work should focus on the experimental determination of its key physicochemical parameters, the development of a robust and scalable synthetic route, and the exploration of its biological activity in relevant therapeutic areas.

References

Role of the benzhydryl group as a nitrogen protecting group in azetidines

A Technical Guide to the Benzhydryl (Bzh) Group in Azetidine Chemistry

Abstract: The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics.[1] Its synthesis and functionalization, however, are often complicated by the reactivity of the ring nitrogen and the inherent strain of the heterocycle.[2][3] Effective nitrogen protection is therefore paramount for controlling reactivity, enabling selective transformations, and ensuring the stability of synthetic intermediates. This guide provides an in-depth examination of the benzhydryl (diphenylmethyl, Bzh) group as a versatile and robust nitrogen protecting group in azetidine chemistry. We will explore its physicochemical properties, methods for its introduction and cleavage, its stability profile, and its influence on the reactivity of the azetidine core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of the N-Bzh group in the synthesis of complex azetidine-containing molecules.

The Physicochemical Profile of the Benzhydryl Protecting Group

The utility of a protecting group is defined by its ability to be introduced efficiently, remain inert during subsequent chemical steps, and be removed cleanly under conditions that do not compromise the integrity of the target molecule.[4] The benzhydryl group excels in these areas due to its distinct steric and electronic properties.

-

Steric Hindrance: The two phenyl rings of the Bzh group provide significant steric bulk. This bulk effectively shields the nitrogen lone pair, preventing undesired side reactions such as quaternization or participation in nucleophilic attack. Furthermore, this steric influence can direct the stereochemical outcome of reactions at adjacent positions on the azetidine ring.

-

Electronic Stabilization: The Bzh group is attached to the nitrogen via a benzylic carbon. The resulting N-C bond is susceptible to cleavage through the formation of a stable benzhydryl carbocation (Ph₂CH⁺). This stabilized cation is a key feature that allows for deprotection under specific acidic conditions, providing an orthogonal removal strategy relative to other common protecting groups.[5]

-

Stability: A crucial feature of the Bzh group is its remarkable stability across a wide range of reaction conditions. It is generally resistant to nucleophiles, bases, and many standard reducing and oxidizing agents, allowing for extensive molecular elaboration prior to its removal.

Installation of the Benzhydryl Group on the Azetidine Nitrogen

The protection of the azetidine nitrogen with a benzhydryl group is typically achieved via a standard nucleophilic substitution (Sₙ2) reaction. The azetidine nitrogen acts as the nucleophile, displacing a suitable leaving group from a benzhydryl source.

Experimental Protocol: N-Benzhydrylation of Azetidine

This protocol describes a general procedure for the N-alkylation of an azetidine hydrochloride salt.

Materials:

-

Azetidine hydrochloride (or other salt)

-

Benzhydryl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask charged with azetidine hydrochloride (1.0 eq), add anhydrous acetonitrile (10 mL/g of starting material).

-

Add a suitable non-nucleophilic base, such as powdered anhydrous K₂CO₃ (2.5 eq) or DIPEA (2.2 eq), to the suspension. The base neutralizes the hydrochloride salt to liberate the free amine in situ.

-

Add benzhydryl bromide (1.1 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzhydryl azetidine.

Scientist's Notes:

-

Causality: The choice of a non-nucleophilic base like K₂CO₃ or DIPEA is critical to prevent competition with the azetidine nucleophile. Acetonitrile is a common solvent due to its polar aprotic nature, which facilitates Sₙ2 reactions. For less reactive substrates, DMF can be used to increase the reaction rate.

-

Trustworthiness: Monitoring the reaction by TLC or LC-MS is essential to prevent the formation of over-alkylation byproducts and to ensure the complete consumption of the starting material, leading to a cleaner product and simplifying purification.

Stability Profile of N-Benzhydryl Azetidines

The robustness of the N-Bzh bond is a key advantage, permitting a broad synthetic scope. The table below summarizes its stability under various common reaction conditions.

| Condition Category | Reagent Examples | Stability | Cited Sources |

| Strongly Basic | NaOH, KOH, t-BuOK | Stable | [6] |

| Nucleophilic | Grignard reagents, Organolithiums | Stable | [7] |

| Standard Hydrogenation | H₂, Pd/C (Normal Pressure, RT) | Stable | [8][9] |

| Acidic (Non-Cleavage) | Acetic Acid, TFA (RT) | Stable | [8][9] |

| Oxidative | MnO₂, PCC | Generally Stable | N/A |

Deprotection: Cleavage of the N-Benzhydryl Bond

The selective removal of the Bzh group is arguably its most important feature. The two primary methods rely on hydrogenolysis (often via catalytic transfer hydrogenation) or strong acid-mediated cleavage.

Catalytic Transfer Hydrogenation (CTH)

CTH is a mild, efficient, and operationally simple method for cleaving N-benzyl and N-benzhydryl groups. It avoids the need for high-pressure hydrogenation equipment and flammable hydrogen gas.[10] The reaction uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[6][11][12]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzhydryl as an efficient selective nitrogen protecting group for uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

The Strategic Incorporation of the 3-Methoxymethyl Substituent on the Azetidine Ring: A Technical Guide for Drug Discovery Professionals

Abstract

The azetidine ring has solidified its position as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties upon drug candidates.[1][2] Substitution at the 3-position offers a pivotal vector for fine-tuning molecular characteristics to achieve desired therapeutic profiles. This in-depth technical guide focuses on the nuanced yet profound significance of the 3-methoxymethyl substituent on the azetidine core. We will explore its role in modulating key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, and its function as a versatile bioisostere. This guide will provide a comprehensive analysis of the rationale behind its inclusion in drug design, supported by detailed synthetic protocols, comparative data, and mechanistic insights to empower researchers in the rational design of novel therapeutics.

Introduction: The Azetidine Scaffold in Modern Drug Design

The four-membered saturated heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of contemporary drug discovery.[3] Its inherent ring strain imparts a degree of conformational rigidity that is highly sought after, as it can lead to enhanced binding affinity for biological targets by reducing the entropic penalty of binding.[1] Furthermore, the non-planar, three-dimensional nature of the azetidine ring provides access to novel chemical space, a critical advantage in overcoming the limitations of traditional flat, aromatic structures.[4]

The strategic functionalization of the azetidine ring is a key aspect of its utility. The 3-position, in particular, allows for the introduction of a wide array of substituents that can project into solvent-exposed regions or interact with specific pockets of a target protein. This guide will specifically dissect the strategic advantages of incorporating a methoxymethyl group at this critical position.

The Multifaceted Role of the 3-Methoxymethyl Substituent

The 3-methoxymethyl group, while seemingly simple, exerts a significant influence on the overall properties of an azetidine-containing molecule. Its impact can be understood through the lens of several key medicinal chemistry principles.

Modulation of Physicochemical Properties

The introduction of the 3-methoxymethyl substituent can favorably alter the physicochemical profile of a drug candidate.

-

Lipophilicity and Aqueous Solubility: The ether oxygen of the methoxymethyl group is a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility.[5] This is a critical parameter for oral bioavailability and formulation development. Compared to a simple methyl or ethyl group at the same position, the methoxymethyl substituent offers a more balanced lipophilicity, preventing the excessive lipophilicity that can lead to poor solubility and non-specific binding.

-

pKa Modification: The electron-withdrawing inductive effect of the ether oxygen can subtly influence the basicity (pKa) of the azetidine nitrogen. While the effect is modest, such fine-tuning of pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it affects the ionization state of the molecule at physiological pH.

Table 1: Comparative Physicochemical Properties of 3-Substituted Azetidines (Predicted)

| Substituent at C3 | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted pKa (Azetidine N) |

| -H | -0.2 | >1000 | 9.2 |

| -CH₃ | 0.3 | 500-1000 | 9.5 |

| -CH₂OH | -0.8 | >1000 | 9.0 |

| -CH₂OCH₃ | -0.1 | >1000 | 9.1 |

Note: These values are estimations generated from cheminformatics software and are intended for comparative purposes.

Enhancing Metabolic Stability

A primary driver for the incorporation of azetidines in drug candidates is their ability to enhance metabolic stability.[6][7] The 3-methoxymethyl substituent can further contribute to this desirable property.

-

Steric Shielding: The methoxymethyl group can act as a steric shield, hindering the approach of metabolizing enzymes, such as cytochrome P450s, to the azetidine ring. This can prevent or slow down common metabolic pathways like N-dealkylation or oxidation of the ring.[6]

-

Blocking Sites of Metabolism: In cases where a hydroxymethyl group might be a site of metabolic oxidation to a carboxylic acid, the methylation of the hydroxyl to a methoxymethyl ether effectively blocks this metabolic pathway. The ether linkage is generally more stable to oxidative metabolism than a primary alcohol.[8]

The 3-Methoxymethyl Group as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties while retaining desired biological activity.[9][10] The 3-methoxymethylazetidine moiety can be considered a bioisostere for several other common structural motifs.

-

Bioisostere for Pyrrolidines and Piperidines: The compact nature of the azetidine ring makes it an attractive replacement for larger saturated heterocyles like pyrrolidine and piperidine. This substitution can lead to a reduction in molecular weight and lipophilicity while maintaining a similar vector for a key interacting group.

-

Bioisostere for Hydroxymethyl and Small Ether Groups: The 3-methoxymethyl group can serve as a metabolically more stable alternative to a 3-hydroxymethyl group. It can also mimic the spatial and electronic properties of other small ether-containing side chains, offering a unique conformational constraint due to the azetidine ring.

Synthetic Strategies for 3-Methoxymethylazetidine Derivatives

The synthesis of 3-methoxymethylazetidine derivatives typically starts from a readily available precursor, N-Boc-3-hydroxymethylazetidine. The following section outlines a detailed, two-step experimental protocol.

Synthesis of N-Boc-3-(methoxymethyl)azetidine

This protocol describes the methylation of the hydroxyl group of N-Boc-3-hydroxymethylazetidine.

Experimental Protocol:

-

Materials:

-

N-Boc-3-hydroxymethylazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxymethylazetidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(methoxymethyl)azetidine.

-

Deprotection to Yield 3-(Methoxymethyl)azetidine

The final step involves the removal of the Boc protecting group to yield the free amine.

Experimental Protocol:

-

Materials:

-

N-Boc-3-(methoxymethyl)azetidine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-3-(methoxymethyl)azetidine (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10 equivalents) or 4M HCl in 1,4-dioxane (5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(methoxymethyl)azetidine.

-

Caption: Synthetic workflow for 3-(methoxymethyl)azetidine.

Structure-Activity Relationship (SAR) and Conformational Analysis

The rigid nature of the azetidine ring means that the orientation of the 3-substituent is well-defined. The 3-methoxymethyl group can adopt different conformations, which can be critical for its interaction with a biological target. The puckered nature of the azetidine ring allows the substituent to occupy either a pseudo-axial or pseudo-equatorial position, and the preferred conformation will be influenced by both steric and electronic factors.

Computational modeling and NMR studies are invaluable tools for understanding the conformational preferences of 3-methoxymethylazetidine derivatives and how these conformations influence binding to a target protein.

Caption: Logic diagram of SAR for 3-methoxymethylazetidine.

Conclusion and Future Perspectives

The 3-methoxymethyl substituent on an azetidine ring represents a sophisticated and strategic choice in medicinal chemistry. While seemingly a minor modification, it can profoundly and positively influence a molecule's physicochemical properties, metabolic stability, and bioisosteric profile. Its ability to enhance aqueous solubility, block sites of metabolism, and provide a conformationally constrained vector for target interaction makes it a valuable tool in the drug designer's arsenal.

Future work in this area will likely involve the synthesis and evaluation of a broader range of 3-alkoxymethylazetidine derivatives to further probe the structure-activity relationships. Additionally, more detailed computational and experimental studies on the conformational behavior of these systems will provide deeper insights for rational drug design. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of small, functionalized scaffolds like 3-methoxymethylazetidine is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Discovery and Synthesis of Substituted Benzhydryl Azetidines: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Union of a Privileged Scaffold and a Crucial Pharmacophore

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the myriad of heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent conformational rigidity and unique three-dimensional geometry provide a stable and predictable framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[1]

Concurrently, the benzhydryl (diphenylmethyl) moiety is a recurring and critical pharmacophore found in a multitude of clinically successful drugs, from first-generation antihistamines like diphenhydramine to psychoanaleptics.[2][3] This group, consisting of two phenyl rings attached to a single carbon, imparts significant lipophilicity and steric bulk, properties that are instrumental in modulating a molecule's ability to cross biological membranes and engage with hydrophobic pockets within target proteins.[2][4]

This technical guide provides an in-depth exploration of the discovery and development of substituted benzhydryl azetidines—a class of compounds that strategically combines the structural advantages of the azetidine ring with the pharmacological influence of the benzhydryl group. We will dissect the core synthetic methodologies, analyze structure-activity relationships through the lens of key examples, and present a detailed case study on the development of Azelnidipine, a successful therapeutic agent built upon this scaffold.

Part 1: Core Synthesis of the Benzhydryl Azetidine Scaffold

The foundation for creating a diverse library of substituted benzhydryl azetidines is the efficient synthesis of a common precursor. The most pivotal intermediate is 1-benzhydryl-3-azetidinol , a versatile building block from which various functionalities can be elaborated at the 3-position.[5]

Causality in Experimental Design: The Benzhydrylamine-Epichlorohydrin Pathway

The predominant synthetic route leverages the reaction between benzhydrylamine and epichlorohydrin.[6][7] This approach is favored due to the commercial availability and reactivity of the starting materials. The reaction proceeds via a two-step, one-pot process:

-

Nucleophilic Attack and Ring Opening: Benzhydrylamine, a primary amine, acts as a nucleophile, attacking one of the epoxide carbons of epichlorohydrin. This initial step opens the strained epoxide ring to form an amino alcohol intermediate. The choice of a primary amine is crucial as it leaves the nitrogen atom with a hydrogen, which is necessary for the subsequent cyclization.

-

Intramolecular Cyclization: The newly formed amino alcohol intermediate undergoes an intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the strained four-membered azetidine ring. This cyclization is often promoted by heating the reaction mixture, which provides the necessary activation energy to overcome the entropic barrier of forming a small ring.[7][8]

The workflow for this core synthesis is illustrated below.

References

- 1. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Mechanisms of Action of Azetidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have positioned it as a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of action through which azetidine-based compounds exert their pharmacological effects. Moving beyond a mere catalog of activities, this guide provides a detailed exploration of the molecular interactions, experimental validation strategies, and the intricate signaling pathways modulated by this versatile chemical entity.

Part 1: The Azetidine Scaffold: A Privileged Element in Drug Design

The utility of the azetidine motif stems from its distinct structural features. The inherent ring strain of the four-membered ring influences the bond angles and electronic properties of the molecule, contributing to its unique reactivity and binding capabilities.[3] This constrained geometry can pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for their biological targets.[4] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Part 2: Elucidating the Mechanisms of Action: A Multi-faceted Approach

Azetidine-based compounds have been shown to modulate a diverse range of biological targets through several key mechanisms:

Enzyme Inhibition: A Predominant Mechanism

A significant number of biologically active azetidine compounds function as enzyme inhibitors, targeting various enzyme classes critical for disease progression.

The strained amide bond within the azetidin-2-one (β-lactam) ring is susceptible to nucleophilic attack by the active site serine residues of enzymes such as β-lactamases and certain proteases. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme in a "suicide inhibition" mechanism.[5] This principle is the cornerstone of β-lactam antibiotics and has been extended to the development of inhibitors for other serine proteases.

A prime example of the structural basis for this inhibition is provided by the co-crystal structure of an azetidine-based inhibitor with the hepatitis C virus NS3/4A serine protease (PDB code: 4TYD).[6] This structure reveals how the azetidine moiety positions the carbonyl group for nucleophilic attack by the active site serine, leading to the opening of the strained ring and the formation of a covalent bond.

Experimental Protocol: β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of azetidine-based compounds against β-lactamases using the chromogenic substrate nitrocefin.[7][8][9][10]

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer)[8]

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Azetidine-based inhibitor stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Prepare serial dilutions of the azetidine-based inhibitor in the Assay Buffer.

-

In a 96-well plate, add the β-lactamase enzyme to each well (except for the blank).

-

Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately begin monitoring the change in absorbance at 486 nm every 30-60 seconds for 10-20 minutes. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.[7]

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Data Interpretation: A decrease in the rate of nitrocefin hydrolysis in the presence of the azetidine-based compound indicates inhibition of the β-lactamase. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[11][12]

Azetidine-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[13] These inhibitors can act through different mechanisms, including ATP-competitive and non-competitive inhibition. The azetidine scaffold can serve as a rigid core to orient pharmacophoric groups towards key interaction points within the kinase active site.

For instance, the FDA-approved drug Cobimetinib, which contains an azetidine moiety, is a potent and selective inhibitor of MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK pathway.[13] While a specific co-crystal structure of Cobimetinib with MEK is not publicly available, the general binding mode of MEK inhibitors often involves interactions with the hinge region, the DFG motif, and the activation loop of the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the activity of a specific kinase in the presence of an azetidine-based inhibitor by quantifying the amount of ADP produced.[5][12][14][15][16]

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Azetidine-based inhibitor stock solution (in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of the azetidine-based inhibitor in DMSO.

-

In a white, opaque plate, add the serially diluted inhibitor or DMSO control to each well.

-

Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers.[1][2][11][17][18][19][20][21] Azetidine-based compounds have been developed as potent and selective inhibitors of STAT3, disrupting its function by preventing its dimerization and subsequent DNA binding.[1][2][11][17][18][19][20][21] Some of these compounds have been shown to bind irreversibly to STAT3.[1][19][21]

Quantitative Data: STAT3 Inhibition by Azetidine-Based Compounds

| Compound | Target | IC50 (µM) (EMSA) | Binding Affinity (KD, nM) (ITC) | Reference |

| H172 | STAT3 | 0.38 - 0.98 | Not Reported | [1][18][19][21] |

| H182 | STAT3 | 0.38 - 0.98 | Not Reported | [1][18][19][21] |

| 7g | STAT3 | Not Reported | 880 | [2][11][17] |

| 9k | STAT3 | Not Reported | 960 | [2][11][17] |

| 5a | STAT3 | 0.55 | Not Reported | [11][17] |

| 5o | STAT3 | 0.38 | Not Reported | [11][17] |

| 8i | STAT3 | 0.34 | Not Reported | [11][17] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This protocol describes a method to assess the ability of azetidine-based compounds to inhibit the binding of activated STAT3 to its DNA consensus sequence.[1]

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe), labeled with 32P or a fluorescent dye

-

Poly(dI-dC) as a non-specific competitor DNA

-

Azetidine-based inhibitor stock solution (in DMSO)

-

Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Native polyacrylamide gel

-

Gel electrophoresis apparatus and power supply

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare binding reactions in microcentrifuge tubes on ice.

-

To each tube, add the Binding Buffer, poly(dI-dC), and the azetidine-based inhibitor at various concentrations or vehicle control.

-

Add the nuclear extract containing activated STAT3 to each tube and incubate for 20-30 minutes on ice to allow for inhibitor binding to STAT3.

-

Add the labeled oligonucleotide probe to each reaction and incubate for another 20-30 minutes at room temperature.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel (for 32P-labeled probes) and expose it to a phosphor screen or scan the gel using a fluorescence scanner.

-

Quantify the intensity of the STAT3-DNA complex band.

-

Calculate the percentage of inhibition of STAT3-DNA binding for each inhibitor concentration and determine the IC50 value.

Modulation of G-Protein Coupled Receptors (GPCRs)

Azetidine-based compounds have also been identified as modulators of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. The rigid azetidine scaffold can be used to correctly position substituents to interact with specific residues within the orthosteric or allosteric binding sites of GPCRs.

Experimental Protocol: β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR desensitization and signaling.[22][23][24][25][26]

Materials:

-

A stable cell line co-expressing the GPCR of interest tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

-

GPCR agonist

-

Azetidine-based antagonist

-

Assay medium

-

Substrate for the complemented enzyme

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Seed the cells in a white, opaque plate and incubate overnight.

-

For antagonist mode, add serial dilutions of the azetidine-based compound to the cells and incubate for a specified time.

-

Add the GPCR agonist at a concentration that gives a robust signal (e.g., EC80).

-

Incubate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

-

Add the detection reagent containing the substrate for the complemented enzyme.

-

Incubate to allow for signal development.

-

Measure the luminescence using a plate reader.

-

For antagonist activity, calculate the percent inhibition of the agonist-induced signal and determine the IC50 value.

Modulation of Ion Channels

The azetidine moiety is present in compounds that modulate the activity of ion channels, which are critical for neuronal signaling, muscle contraction, and other physiological processes.[13][27][28][29] Azetidine-based compounds can act as blockers or openers of ion channels, often by physically occluding the ion-conducting pore or by allosterically modifying the channel's gating properties.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and the characterization of their modulation by azetidine-based compounds.[27][29][30]

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) and external (bath) solutions with appropriate ionic compositions

-

Azetidine-based modulator

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

-

Approach a cell with the pipette tip and form a high-resistance (gigaohm) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential and apply voltage steps or ramps to elicit ion channel currents.

-

Record baseline currents in the absence of the modulator.

-

Perfuse the cell with the external solution containing the azetidine-based compound at various concentrations.

-

Record the currents in the presence of the compound to determine its effect (e.g., inhibition or potentiation).

-

Analyze the data to determine the concentration-response relationship and the mechanism of modulation (e.g., voltage-dependence of block).

Inhibition of Tubulin Polymerization

Several azetidine-containing compounds have demonstrated potent anticancer activity by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][31][32][33][34][35][36][37][38] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Cell Line | Reference |

| Compound 97 | 0.79 | Not Specified | [35] |

| Compound 4f | 0.00933 | HCT-116, HepG-2, MCF-7 | [33] |

| Compound 5a | 0.00952 | HCT-116, HepG-2, MCF-7 | [33] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[31][36][37][38]

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye that binds to polymerized tubulin (optional, for fluorescence-based assays)

-

Azetidine-based inhibitor

-

96-well plate

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the azetidine-based inhibitor or vehicle control to the reaction mixture.

-

Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm (for turbidity-based assays) or the increase in fluorescence over time.

-

Analyze the polymerization curves to determine the effect of the inhibitor on the nucleation, elongation, and steady-state phases of microtubule formation.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

Part 3: Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the broader biological context, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified JAK-STAT signaling pathway and its inhibition by azetidine-based compounds.

Caption: General overview of GPCR signaling and its antagonism by azetidine-based compounds.

Caption: A generalized drug discovery workflow for the development of azetidine-based inhibitors.

Part 4: Future Directions and Conclusion

The versatility of the azetidine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex azetidine derivatives. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of azetidine-based compounds with enhanced potency and selectivity. The exploration of azetidines as components of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities also represents an exciting avenue for future investigation.

References

- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. ADP-Glo™ Kinase Assay [promega.jp]

- 6. rcsb.org [rcsb.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. toku-e.com [toku-e.com]

- 9. nitrocefin.com [nitrocefin.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. promega.com [promega.com]

- 13. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. escholarship.org [escholarship.org]

- 20. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. youtube.com [youtube.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 34. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]

- 35. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 36. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 37. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 38. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Benzhydryl-3-(methoxymethyl)azetidine

<

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for the novel research chemical, 1-Benzhydryl-3-(methoxymethyl)azetidine. As specific toxicological and safety data for this compound are not extensively available, this guide synthesizes information from structurally related compounds, including the azetidine ring, the benzhydryl group, and methoxymethyl ethers, to establish a robust framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals who may be working with this or similar novel chemical entities.

Introduction: A Proactive Approach to the Safety of a Novel Compound

This compound is a research chemical for which a comprehensive, publicly available safety profile has not yet been established.[1][2][3] In the realm of drug discovery and chemical synthesis, the emergence of novel compounds often outpaces the generation of complete toxicological data.[4] Therefore, a proactive and precautionary approach to safety and handling is not only prudent but essential.[5]

This guide is structured to provide a multi-faceted safety assessment by dissecting the molecule into its key structural components and evaluating the known hazards associated with each. By understanding the potential risks inherent in the azetidine core, the benzhydryl moiety, and the methoxymethyl ether, we can construct a comprehensive and scientifically-grounded protocol for the safe handling, storage, and disposal of this compound.[6][7]

Hazard Identification and Risk Assessment

In the absence of a specific Material Safety Data Sheet (MSDS), a risk assessment must be conducted based on the known properties of analogous structures.[8] The GHS pictograms and hazard statements provided by some suppliers, while not exhaustive, offer a preliminary indication of the potential hazards.[1]

Analysis of Structural Moieties

-

Azetidine Ring: Azetidine is a four-membered heterocyclic organic compound.[9] It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[10][11] Due to its reactive nature, it can pose significant health and environmental risks if not handled properly.[12] While the substitution on the this compound molecule will alter its properties, the inherent reactivity of the strained azetidine ring warrants caution.

-

Benzhydryl Group: Benzhydryl compounds are characterized by a diphenylmethane core.[13] Many compounds containing this moiety are biologically active and can have pharmacological effects.[14][15] While not inherently toxic, the potential for unforeseen biological activity necessitates careful handling to avoid accidental exposure.

-

Methoxymethyl (MOM) Ether: Methoxymethyl ethers are commonly used as protecting groups in organic synthesis.[16][17] While the MOM group itself is generally stable under neutral to basic conditions, the reagents used to introduce it, such as chloromethyl methyl ether, are known carcinogens.[16][18] Although this compound is the final product, it is crucial to be aware of potential residual impurities from the synthesis. The MOM ether can be cleaved under acidic conditions.[18]

Postulated GHS Classification

Based on the available information for the parent compound and its structural analogs, the following GHS classifications should be considered as a precautionary measure:

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

This table is a conservative estimation and should be updated as more specific data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, all handling of this compound should be conducted with the assumption that the compound is hazardous.[6][7] A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.[19][20]

Engineering Controls

-

Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood to prevent inhalation of potential vapors or aerosols.[21]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.[19][22][23]

| PPE Category | Specific Equipment | Purpose & Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[22] | To protect against splashes and potential projectiles. A face shield is crucial when handling larger quantities or when there is a significant splash risk. |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[12][22] | To prevent skin contact. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | A flame-resistant laboratory coat.[6] | To protect personal clothing and skin from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of generating aerosols or dusts outside of a fume hood.[24] | To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment. |

Experimental Workflow and Protocols

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Protocol 1: Receiving and Storage

-

Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage while wearing appropriate PPE.[25]

-

Verification: Confirm that the product name, CAS number (955400-19-8), and quantity match the order information.[1][26]

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[24][27] The container should be kept tightly sealed.[28]

Protocol 2: Solution Preparation

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and operating correctly.

-

PPE: Don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.

-

Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat inside the fume hood.

-

Dissolution: Slowly add the appropriate solvent to the compound in a suitable container. Use a magnetic stirrer for efficient mixing.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.[29][30]

Caption: A simplified diagram of the initial emergency response to chemical exposure.

First Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[31] If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[29][30] Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[29] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[28] Rinse the mouth with water and seek immediate medical attention.[32]

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[24]

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

-

Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[30]

Disposal Considerations

As a novel research chemical, this compound must be disposed of as hazardous waste.[8][21]

-

Waste Segregation: Collect all waste materials, including contaminated PPE, glassware, and absorbent materials, in a designated and clearly labeled hazardous waste container.[21]

-

Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

EHS Coordination: Coordinate with your institution's EHS department for the final disposal of the waste, which will likely involve high-temperature incineration.[33][34][35]

-

Environmental Precautions: Do not dispose of this chemical down the drain or in regular trash.[36] Prevent its release into the environment.[37]

Conclusion: A Culture of Safety

The safe handling of novel research chemicals like this compound is paramount in a research and development setting. By adopting a conservative and proactive approach to safety, grounded in the known hazards of its structural components, researchers can minimize risks and foster a culture of safety in the laboratory. This guide provides a foundational framework for the safe use of this compound, but it is incumbent upon each researcher to remain vigilant, adhere to institutional safety protocols, and seek guidance from their EHS department whenever there is uncertainty.

References

- 1. arctomsci.com [arctomsci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. twu.edu [twu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

- 10. chemos.de [chemos.de]

- 11. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jnsparrowchemical.com [jnsparrowchemical.com]

- 13. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 14. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 15. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. adichemistry.com [adichemistry.com]

- 19. PPE and Safety for Chemical Handling [acsmaterial.com]

- 20. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 21. benchchem.com [benchchem.com]

- 22. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. fishersci.com [fishersci.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. This compound | 955400-19-8 [amp.chemicalbook.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 29. safety.fsu.edu [safety.fsu.edu]

- 30. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 31. Unknown Chemical Exposure – Emergency Preparedness [vdh.virginia.gov]

- 32. Chemical Emergency Preparedness | American Red Cross [redcross.org]

- 33. iwaste.epa.gov [iwaste.epa.gov]

- 34. sbnsoftware.com [sbnsoftware.com]

- 35. quora.com [quora.com]

- 36. Ensuring the safe handling of chemicals [who.int]

- 37. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-Benzhydryl-3-(methoxymethyl)azetidine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel synthetic compound, 1-Benzhydryl-3-(methoxymethyl)azetidine. While specific experimental data for this molecule is not widely published, this document outlines the authoritative, industry-standard methodologies required to generate a robust physicochemical profile. Drug discovery and development professionals will find detailed protocols for kinetic and thermodynamic solubility assessment, as well as a complete strategy for forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide serves as a blueprint for researchers to generate reliable data, enabling informed decisions in the progression of new chemical entities.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a substituted azetidine, a class of four-membered saturated heterocycles that are of significant interest in medicinal chemistry due to their unique structural and reactivity properties.[1][2][3] The benzhydryl group confers significant lipophilicity, while the methoxymethyl ether introduces a polar functional group, creating a molecule with physicochemical properties that are not immediately obvious.

Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's solubility and stability is paramount.[4][5][6] These two attributes are foundational pillars of a compound's "drug-like" properties and directly influence its bioavailability, efficacy, and shelf-life.[4][7]

-

Solubility dictates the maximum concentration a compound can achieve in solution, which is a prerequisite for absorption in the gastrointestinal tract and for achieving therapeutic concentrations in systemic circulation.[5][8] Poor solubility can lead to unreliable bioassay results, challenging formulation development, and ultimately, project failure.[7][9]

-

Stability refers to the ability of the compound to resist chemical degradation over time and under various environmental stressors.[4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and effectiveness of a potential therapeutic agent.

This guide provides the experimental framework to de-risk the development of this compound by establishing a comprehensive solubility and stability profile.

Solubility Profiling: Differentiating Kinetic and Thermodynamic Boundaries

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Each provides different, yet complementary, insights crucial at different stages of the drug development process.[9][10][11]

-